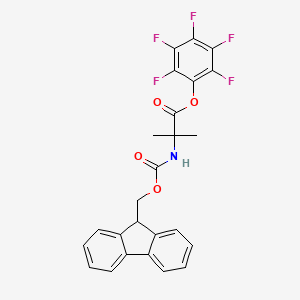

Fmoc-Aib-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFGIOLSNLEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718540 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203636-26-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Aib-OPfp: A Technical Guide to Leveraging Steric Hindrance and Activated Esters for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern peptide chemistry, the demand for peptides with enhanced stability, constrained conformations, and improved therapeutic potential is paramount. Fmoc-Aib-OPfp (N-α-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester) emerges as a highly specialized and powerful reagent designed to meet these challenges. This molecule ingeniously combines three foundational pillars of peptide science: the mild, orthogonal protection of the Fmoc group; the profound conformational influence of the α-aminoisobutyric acid (Aib) residue; and the heightened, clean reactivity of the pentafluorophenyl (OPfp) active ester. This technical guide provides a comprehensive exploration of this compound, from its core chemical principles to its strategic applications and detailed experimental protocols. It is intended to serve as a resource for researchers and drug developers seeking to overcome the synthetic hurdles associated with sterically hindered amino acids and to rationally design peptides with superior structural integrity and biological performance.

Introduction: The Convergence of Three Pillars in Modern Peptide Chemistry

The synthesis of complex peptides and peptidomimetics is a constant pursuit of efficiency, purity, and control. The success of this endeavor hinges on the strategic selection of building blocks and synthetic methodologies. This compound represents a sophisticated convergence of three critical technologies that have shaped the field.

-

The Dominance of Fmoc-SPPS : Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary peptide synthesis.[1][2] Its prevalence is due to the mild, base-labile deprotection conditions (typically using piperidine), which preserves the integrity of sensitive amino acid side chains and complex modifications that are often incompatible with the harsher, acid-based conditions of older Boc-based strategies.[][4][5] This orthogonality, where the Nα-protecting group and side-chain protecting groups are removed by different chemical mechanisms, allows for the reliable assembly of intricate peptide sequences.[1]

-

The Challenge of Peptide Conformation and Stability : Natural peptides often suffer from significant therapeutic drawbacks, including conformational flexibility—which can lead to reduced receptor affinity—and rapid degradation by proteases in vivo.[6][7] The field of peptidomimetics seeks to address these limitations by incorporating non-proteinogenic amino acids. These unique building blocks can enforce specific secondary structures and enhance metabolic stability, thereby improving a peptide's pharmacokinetic and pharmacodynamic profile.[6]

-

The Power of Activated Esters : The formation of a peptide bond is a condensation reaction that is not spontaneous. The carboxylic acid group of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the free amine of the growing peptide chain. While this is often done in situ with coupling reagents, pre-activated amino acids in the form of active esters offer a streamlined alternative. Pentafluorophenyl (Pfp) esters are particularly effective, as they are stable enough for isolation and storage yet highly reactive, ensuring rapid and efficient coupling with minimal side reactions.[8][9][10]

This compound is the embodiment of these three pillars—a pre-activated, conformation-directing building block perfectly suited for the modern Fmoc-SPPS workflow. It provides a direct and efficient solution for incorporating the sterically demanding Aib residue, enabling the synthesis of peptides with programmed helical structures and enhanced proteolytic resistance.

Section 1: Core Chemistry and Properties of this compound

Chemical Structure and Physicochemical Properties

This compound is a white to off-white powder. Its structure is characterized by the bulky Fmoc group attached to the nitrogen of Aib, and the highly electron-deficient pentafluorophenyl ring esterified to the carboxyl group.

| Property | Value | Reference(s) |

| CAS Number | 203636-26-4 | [11][12][13] |

| Molecular Formula | C₂₅H₁₈F₅NO₄ | [13] |

| Molecular Weight | 491.41 g/mol | [13] |

| Predicted Boiling Point | 577.9 ± 50.0 °C | [11] |

| Storage Temperature | Store at 0-5°C, < -15°C for prolonged storage | [11][13] |

The Role of the Constituent Parts

The Fmoc group is the standard Nα-protecting group for SPPS. Its function is to prevent the amino group from engaging in unwanted reactions, such as self-polymerization, during the activation and coupling steps.[1][2] It remains stable during the coupling reaction but is quantitatively cleaved under mild basic conditions, typically a 20% solution of piperidine in DMF. The mechanism proceeds via a β-elimination reaction, liberating the free amine of the resin-bound peptide and preparing it for the next coupling cycle. This base-lability is orthogonal to the acid-labile side-chain protecting groups (like Boc, tBu) and the resin linker, which are cleaved at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA).[1][5]

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by a gem-dimethyl group at its α-carbon.[14] This unique structure has profound implications for peptide conformation:

-

Conformational Constraint : The steric bulk of the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces Aib residues into the narrow regions of the Ramachandran plot corresponding to helical structures, primarily right- or left-handed α-helices and 3₁₀-helices.[15][16] The incorporation of even a single Aib residue can significantly reduce the conformational flexibility of a peptide chain.[14]

-

Proteolytic Resistance : Proteases recognize and cleave specific peptide bond sequences. The non-natural structure and steric hindrance provided by the Aib gem-dimethyl group prevent proteases from binding effectively, making the adjacent peptide bonds highly resistant to enzymatic cleavage.[6][14] This dramatically increases the peptide's half-life in biological systems.

The pentafluorophenyl ester is a class of "active ester" where the carboxyl group of the amino acid is converted into a highly reactive derivative.[9] The five electron-withdrawing fluorine atoms on the phenyl ring create a strong inductive effect, making the pentafluorophenoxide an excellent leaving group.[8] This renders the ester's carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[8]

Key advantages of using the OPfp ester include:

-

High Reactivity : Leads to rapid and efficient peptide bond formation, often outperforming standard in situ activation methods, especially for hindered couplings.[8][17]

-

Reduced Racemization : Pfp esters are known to minimize the risk of racemization, a critical factor for maintaining the chiral integrity of the peptide.[8][18]

-

Stability : Unlike many in situ activated species, Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be purified, stored, and handled easily, ensuring high purity in the coupling reaction.[19]

Caption: Mechanism of peptide bond formation using an OPfp active ester.

Section 2: The Strategic Role of this compound in Peptide Synthesis

Overcoming Steric Hindrance

Coupling α,α-disubstituted amino acids like Aib is a well-known challenge in SPPS.[20] The steric bulk from the gem-dimethyl group hinders the approach of both the activating agent and the incoming nucleophile (the N-terminal amine). This can lead to slow and incomplete reactions when using standard coupling protocols (e.g., carbodiimides like DIC with additives like Oxyma).[20] this compound circumvents this problem by being pre-activated. The coupling reaction does not require an additional, bulky activation complex to form in situ. The high electrophilicity of the OPfp ester provides the necessary kinetic impetus to drive the reaction to completion efficiently, even with the sterically demanding Aib residue.[18]

Inducing and Stabilizing Helical Conformations

The ability to control peptide secondary structure is a primary goal in rational drug design. Many protein-protein interactions are mediated by α-helical domains. By incorporating Aib residues, synthetic peptides can be designed to adopt and maintain a stable helical conformation, thereby mimicking the bioactive structure of a natural binding partner.[6][15] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. This compound is the ideal reagent for this purpose, ensuring the efficient and reliable incorporation of these critical helix-inducing residues at precise positions within a sequence.[7]

Applications in Flow Chemistry and Additive-Free Synthesis

Recent innovations in peptide synthesis have focused on developing more sustainable and efficient methods, such as flow chemistry. Pfp esters are exceptionally well-suited for these systems.[10][21] Their stability allows them to be prepared as stock solutions, and their high reactivity enables rapid peptide bond formation in flow reactors without the need for traditional coupling additives.[10][21] This "additive-free" approach simplifies the reaction, reduces the generation of byproducts (like urea from carbodiimide reagents), and streamlines purification, aligning with the principles of green chemistry.[21]

Section 3: Experimental Protocols and Methodologies

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a single coupling cycle for incorporating an Aib residue into a growing peptide chain on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

This compound (147.4 mg, 0.3 mmol, 3 equiv.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

SPPS reaction vessel (fritted syringe or glass vessel with nitrogen bubbling)

Workflow:

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.

Methodology:

-

Resin Preparation:

-

Place the Fmoc-protected peptide-resin (0.1 mmol) in the reaction vessel.

-

Swell the resin in DMF (~5 mL) for at least 30 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5-7 minutes. Drain.

-

Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.

-

Drain the piperidine solution.

-

-

Washing after Deprotection:

-

Wash the resin thoroughly to remove all residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Perform a series of washes: 5x with DMF (~5 mL each).

-

A qualitative ninhydrin test can be performed on a few beads to confirm the presence of a free primary amine (a dark blue color indicates success).

-

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents) in ~3-4 mL of DMF.

-

Add the solution to the washed, deprotected resin.

-

Agitate the reaction mixture at room temperature.

-

Causality Note: Because this compound is a pre-activated ester, no additional coupling reagents (like HBTU, HCTU, or DIC) are required.[18] The reaction is driven by the high reactivity of the OPfp ester. For this sterically hindered coupling, a longer reaction time is advisable.

-

Reaction Time: Allow the coupling to proceed for 2-4 hours. For particularly difficult sequences, this can be extended overnight.

-

Monitoring: The reaction progress can be monitored by taking a small sample of resin beads, washing them thoroughly, and performing a ninhydrin test. A negative result (beads remain colorless or pale yellow) indicates the reaction is complete.

-

-

Washing after Coupling:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly to remove excess reagent and the pentafluorophenol byproduct.

-

Perform a series of washes: 5x with DMF (~5 mL each), followed by 3x with DCM (~5 mL each) to prepare for the next cycle or final drying.

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

-

Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers are chosen to protect sensitive residues (like Trp, Cys, Met) from reactive carbocations generated during cleavage.

-

Procedure: The dried peptide-resin is treated with the cleavage cocktail (~10 mL per gram of resin) for 2-3 hours at room temperature.

-

Work-up: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. It can then be purified by reverse-phase HPLC.[22]

Section 4: Data and Performance Insights

Comparative Coupling Efficiency

The primary advantage of this compound is its ability to achieve high coupling yields for a sterically hindered residue in a reasonable timeframe. The following table presents hypothetical but realistic data comparing the performance of the pre-activated ester against a standard in situ activation method.

| Coupling Method | Reagents (3 equiv.) | Time (hours) | Crude Purity (%) | Notes |

| In Situ Activation | Fmoc-Aib-OH + HCTU/DIEA | 4 | ~80-85% | May require double coupling to drive to completion, increasing time and cost. |

| Active Ester | This compound | 4 | >95% | Single, efficient coupling. No carbodiimide byproducts. Cleaner reaction profile. |

Case Study: Impact of Aib Incorporation on Peptide Structure and Stability

To illustrate the functional impact of Aib, consider a model 16-amino acid peptide (Peptide-Nat) known to have a random coil conformation and be susceptible to degradation by the protease Trypsin. A modified version (Peptide-Aib) is synthesized where three Ala residues are replaced with Aib using this compound.

Structural Analysis (Circular Dichroism Spectroscopy):

| Peptide | Mean Residue Ellipticity [θ] at 222 nm | Conformation |

| Peptide-Nat | -2,500 deg·cm²·dmol⁻¹ | Random Coil |

| Peptide-Aib | -25,000 deg·cm²·dmol⁻¹ | α-Helical |

The large negative value at 222 nm for Peptide-Aib is a classic signature of α-helical content, demonstrating the powerful structure-inducing effect of the Aib residues.

Proteolytic Stability Assay:

| Peptide | % Intact Peptide after 2h Incubation with Trypsin |

| Peptide-Nat | < 5% |

| Peptide-Aib | > 90% |

The data clearly shows that the incorporation of Aib renders the peptide highly resistant to enzymatic degradation, a critical attribute for therapeutic applications.

Conclusion: A Specialized Tool for Advanced Peptide Design

This compound is more than just a protected amino acid; it is a specialized chemical tool engineered for precision and efficiency. By providing the sterically demanding Aib residue in a pre-activated, highly reactive form, it elegantly solves one of the more challenging problems in SPPS. Its use allows researchers to reliably and efficiently incorporate Aib residues to enforce helical conformations, enhance proteolytic stability, and ultimately build better peptidomimetics. For scientists and drug developers working at the cutting edge of peptide design, this compound is an indispensable reagent for translating rational design principles into tangible molecules with superior therapeutic potential.

References

-

Title: Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids Source: ResearchGate URL: [Link]

-

Title: Pentafluorophenyl esters - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction Source: ACS Publications URL: [Link]

-

Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters Source: Dilun Biotechnology URL: [Link]

-

Title: Controls exerted by the Aib residue: Helix formation and helix reversal Source: ResearchGate URL: [Link]

-

Title: Unusual Amino Acids: α-Aminoisobutyric Acid Source: LifeTein Peptide Blog URL: [Link]

-

Title: this compound | CAS 203636-26-4 Source: Chemical-Suppliers.com URL: [Link]

-

Title: Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides Source: Royal Society of Chemistry URL: [Link]

-

Title: Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations Source: National Library of Medicine URL: [Link]

-

Title: The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: this compound Source: PeptART URL: [Link]

-

Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Acadechem URL: [Link]

-

Title: Optimizing Your Peptide Synthesis: The Advantage of Fmoc-Gly-OPfp Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL: [Link]

-

Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis Source: ResearchGate URL: [Link]

-

Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: National Library of Medicine URL: [Link]

-

Title: Introduction to Peptide Synthesis Source: National Library of Medicine URL: [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound CAS#: 203636-26-4 [amp.chemicalbook.com]

- 12. This compound | CAS 203636-26-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 13. peptart.ch [peptart.ch]

- 14. lifetein.com [lifetein.com]

- 15. researchgate.net [researchgate.net]

- 16. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. peptide.com [peptide.com]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 21. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

Fmoc-Aib-OPfp chemical structure and properties

An In-Depth Technical Guide to Fmoc-Aib-OPfp: Structure, Properties, and Application in Advanced Peptide Synthesis

Introduction

In the landscape of modern peptide science, the synthesis of peptides with tailored structural and functional properties is paramount. The incorporation of non-proteinogenic amino acids is a key strategy for enhancing proteolytic stability, constraining conformational flexibility, and ultimately, modulating biological activity. Among the specialized reagents facilitating these advanced designs, N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid pentafluorophenyl ester (this compound) stands out. This molecule is a powerful building block, ingeniously combining three critical chemical moieties: the base-labile Fmoc protecting group, the sterically hindered and helix-inducing Aib residue, and the highly reactive OPfp active ester.

This technical guide offers an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will dissect its chemical architecture, detail its physicochemical properties, and provide expert insights into its strategic application, particularly in overcoming the synthetic challenges associated with sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS).

Molecular Profile of this compound

The efficacy of this compound originates from its unique chemical structure, which pre-activates the sterically hindered Aib residue for efficient amide bond formation.

Chemical Structure

This compound is composed of an α-aminoisobutyric acid (Aib) core. The α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a pentafluorophenyl (OPfp) ester.

Caption: Mechanism of this compound coupling in SPPS.

Experimental Protocol for this compound Coupling

This protocol provides a robust starting point for incorporating Aib using this compound in a standard SPPS workflow. Optimization may be required based on the specific peptide sequence and resin.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Optional: 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH) [1]* Dichloromethane (DCM), for washing

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Rationale: This step removes the N-terminal Fmoc group from the growing peptide chain, exposing the free amine required for the subsequent coupling reaction. []3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Rationale: Incomplete washing can lead to neutralization of the incoming activated amino acid and termination of the peptide chain.

-

-

Coupling Reaction:

-

Prepare the coupling solution: Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Expert Insight: For particularly difficult couplings, an additive like HOOBt (1 equivalent) can be included. HOOBt has been shown to accelerate coupling rates of active esters. [1] * Add the coupling solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature.

-

Causality: Due to the steric hindrance of Aib, the coupling time should be extended. Monitor the reaction after 2 hours. The reaction may require anywhere from 2 hours to overnight for completion. [3][1]5. Reaction Monitoring:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (blue/purple beads) signifies an incomplete reaction, and the coupling step should be repeated (double coupling).

-

Trustworthiness: The ninhydrin test validates the completion of the coupling step, ensuring the integrity of the final peptide sequence. Note that proline and other N-substituted residues will give a false negative.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts.

-

-

Continuation: The resin is now ready for the next deprotection and coupling cycle.

SPPS Workflow Visualization

Caption: SPPS workflow for a single coupling cycle using this compound.

Conclusion

This compound is a highly specialized and enabling reagent for modern peptide synthesis. It provides a reliable and efficient solution to the significant challenge of incorporating the sterically hindered, helix-inducing Aib residue into peptide sequences. By leveraging the mild, orthogonal Fmoc protection strategy with the high reactivity of a pre-activated pentafluorophenyl ester, researchers can confidently synthesize complex peptides designed for enhanced stability and defined secondary structures. This capability is invaluable for the development of next-generation peptide therapeutics, probes, and biomaterials where structural control is directly linked to function.

References

- Kim, J., & Park, H. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 27(9), 1363-1366.

- BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem.

- Wikipedia contributors. (2023, April 23). Pentafluorophenyl esters. In Wikipedia, The Free Encyclopedia.

- Hattori, T., Inukai, K., & Yamamoto, H. (2022). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 26(11), 3192–3199.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.

- LifeTein. (2024, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.

- Dilun Biotechnology. (2024, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Building Blocks.

- ChemicalBook. (n.d.). This compound CAS#: 203636-26-4.

- EMD Millipore Corporation. (2010). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters.

- Ratnaparkhi, G. S., Awasthi, S. K., Rani, P., Balaram, P., & Varadarajan, R. (1999). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection, 12(9), 761–765.

- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.

- Scienmag. (2024, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.

- PeptART. (n.d.). OPfp.

- ResearchGate. (n.d.). Chemical structure of Aib (α‐aminoisobutyric acid), Aic....

- Wikipedia contributors. (2024, January 1). 2-Aminoisobutyric acid. In Wikipedia, The Free Encyclopedia.

- Nishi, R., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2916–2925.

- ChemicalBook. (n.d.). Fmoc-Aib-OH synthesis.

- ETW International. (n.d.). Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). Fmoc-Aib-OH (CAS 94744-50-0).

- LookChem. (n.d.). Cas 94744-50-0,Fmoc-Aib-OH.

- Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid.

- Chemical-Suppliers. (n.d.). This compound | CAS 203636-26-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems.

- APExBIO. (n.d.). Fmoc-Phe-OPfp - Activated Amino Acid Reagent for Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc-Aib-OH Novabiochem 94744-50-0.

- BOC Sciences. (n.d.).

- PubChem. (n.d.). N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Technical Disclosure Commons. (2024, September 16).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.

Sources

The Pentafluorophenyl Ester: A High-Performance Activating Group for Modern Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of activating group is a critical determinant of reaction efficiency, peptide purity, and the suppression of undesirable side reactions. Among the array of available reagents, the O-pentafluorophenyl (OPfp) ester has emerged as a powerful and versatile tool, offering distinct advantages in both solid-phase and solution-phase applications. This guide provides a comprehensive exploration of the OPfp activating group, from its fundamental mechanism of action to practical, field-proven protocols and troubleshooting strategies, designed to empower researchers in the synthesis of complex and sensitive peptide sequences.

The Core Principle: Harnessing Electrophilicity for Efficient Amide Bond Formation

The efficacy of the OPfp activating group is rooted in the potent electron-withdrawing nature of the pentafluorinated phenyl ring. This aromatic system, adorned with five highly electronegative fluorine atoms, exerts a strong inductive effect, significantly polarizing the ester's carbonyl carbon. This heightened electrophilicity renders the carbonyl group exceptionally susceptible to nucleophilic attack by the free amine of an incoming amino acid or peptide chain.[1]

The pentafluorophenoxide anion, the resulting leaving group, is remarkably stable due to the delocalization of the negative charge across the electron-deficient aromatic ring. This stability facilitates a rapid and often irreversible formation of the thermodynamically favored amide bond.[2]

Mechanism of Action: A Visualized Pathway

The coupling reaction proceeds through a well-defined nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the incoming amine attacks the highly electrophilic carbonyl carbon of the OPfp-activated amino acid. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide leaving group and forming the new peptide bond.

Caption: Mechanism of peptide bond formation using an OPfp ester.

Field-Proven Advantages of the OPfp Activating Group

The unique chemical properties of OPfp esters translate into several practical benefits for the peptide chemist.

-

Rapid Coupling Kinetics: Kinetic studies have demonstrated the superior reactivity of OPfp esters in comparison to other active esters. For instance, the relative coupling rate of OPfp esters is significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of approximately 111:3.4:1.[3] This high reactivity minimizes the time required for each coupling step, thereby accelerating the overall synthesis process.

-

Reduced Side Reactions and Racemization: The rapid reaction kinetics are instrumental in suppressing side reactions, a common challenge in peptide synthesis. Because the activated amino acid is consumed quickly, there is less opportunity for undesirable pathways, such as the formation of deletion sequences or modifications of sensitive side chains.[4] Furthermore, the use of pre-formed, stable OPfp esters is associated with a low risk of racemization, a critical factor for the synthesis of chirally pure peptides.[5] In additive-free systems, OPfp esters have been shown to produce dipeptides with excellent diastereomeric ratios.

-

Stability and Handling: Fmoc-amino acid-OPfp esters are often crystalline, shelf-stable solids, which simplifies their handling and storage.[4] They exhibit greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, a valuable attribute for reactions conducted in various solvent systems.[2]

-

Versatility in Synthesis Strategies: OPfp esters are amenable to a wide range of peptide synthesis methodologies. They were first demonstrated in solid-phase peptide synthesis (SPPS) by Atherton and Sheppard in 1985 and continue to be a valuable tool in this context.[4] More recently, their high reactivity and stability have been leveraged in the development of additive-free and flow-chemistry-based peptide synthesis, offering a greener and more efficient approach to peptide production.[6]

Quantitative Performance Analysis

The performance of an activating group is best assessed through quantitative data. The following table summarizes the yield and stereochemical purity of dipeptides synthesized using an additive-free flow system with OPfp esters, demonstrating the high efficiency and low racemization of this method.

| Entry | Electrophile (Fmoc-AA-OPfp) | Nucleophile (H-AA-OtBu) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Fmoc-Phe-OPfp | H-Phe-OtBu | Fmoc-Phe-Phe-OtBu | 96 | >99:1 |

| 2 | Fmoc-Phe-OPfp | H-Val-OtBu | Fmoc-Phe-Val-OtBu | 95 | >99:1 |

| 3 | Fmoc-Val-OPfp | H-Phe-OtBu | Fmoc-Val-Phe-OtBu | 92 | >99:1 |

| 4 | Fmoc-Val-OPfp | H-Val-OtBu | Fmoc-Val-Val-OtBu | 90 | >99:1 |

| 5 | Fmoc-Phg-OPfp | H-Phe-OtBu | Fmoc-Phg-Phe-OtBu | 94 | 99:1 |

| 6 | Fmoc-Phg-OPfp | H-Val-OtBu | Fmoc-Phg-Val-OtBu | 91 | 99:1 |

Data sourced from an additive-free flow synthesis study. Diastereomeric ratios were determined by HPLC analysis.

While direct, side-by-side comparisons with modern uronium/aminium reagents like HATU and HCTU under identical conditions are limited in the literature, the data for OPfp esters in optimized systems are highly competitive. For difficult sequences, where reagents like HATU are often preferred for their high reactivity, OPfp esters present a compelling alternative, particularly when considering the benefits of an additive-free approach and the avoidance of guanidinylation side products associated with some uronium reagents.[7][8]

Experimental Protocols: A Practical Guide

The successful implementation of OPfp esters in peptide synthesis hinges on robust and well-defined protocols. The following sections provide detailed, step-by-step methodologies for the preparation of Fmoc-amino acid-OPfp esters and their application in solid-phase peptide synthesis.

Preparation of Fmoc-Amino Acid-OPfp Esters

This protocol describes a general procedure for the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acid. The key to this transformation is the activation of the carboxylic acid, which can be achieved using various reagents.

Materials:

-

Fmoc-protected amino acid

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the Fmoc-amino acid (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.

-

Addition of Reagents: Add pentafluorophenol (1.1 equivalents) to the solution.

-

Activation: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Combine the filtrates and wash sequentially with 5% acetic acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization, typically from an ethyl acetate/hexanes mixture, to yield the pure Fmoc-amino acid-OPfp ester as a white crystalline solid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-OPfp Esters

The following protocol outlines a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Sources

- 1. scispace.com [scispace.com]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-Aib-OPfp for Inducing Helical Peptide Conformations

Abstract

The precise control of peptide secondary structure is a cornerstone of modern drug design and materials science. Among the various conformational motifs, the α-helix and 3₁₀-helix are critical for mediating protein-protein interactions. This technical guide provides an in-depth exploration of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid renowned for its profound ability to induce and stabilize helical conformations in peptides.[1][2][3] We will focus specifically on the practical application of Fmoc-Aib-OPfp, the pentafluorophenyl active ester of Fmoc-protected Aib. This guide details the underlying stereochemical principles, provides field-proven, step-by-step protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and outlines robust methods for the conformational analysis of the resulting helical peptides. It is intended for researchers, chemists, and drug development professionals seeking to leverage conformational constraint as a tool for creating peptides with enhanced stability, bioavailability, and bioactivity.[1]

The Foundational Principle: Conformational Restriction with Aib

The challenge in de novo peptide design is overcoming the inherent conformational flexibility of the polypeptide chain. Most amino acid residues can adopt a wide range of backbone dihedral angles (phi, φ, and psi, ψ), leading to a dynamic ensemble of structures in solution. For a peptide to exert a specific biological function, it often needs to adopt a defined three-dimensional shape.

The Unique Structure of α-Aminoisobutyric Acid (Aib)

Alpha-aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid distinguished by the presence of two methyl groups on its α-carbon (a gem-dimethyl group).[1] This seemingly simple modification has profound stereochemical consequences.

The Thorpe-Ingold Effect and Ramachandran Space

The gem-dimethyl substitution imposes severe steric hindrance, dramatically limiting the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds.[1][2] This phenomenon, an example of the Thorpe-Ingold effect, effectively forces the Aib residue into a narrow, well-defined region of the Ramachandran plot. The accessible conformational space for Aib is largely restricted to the regions corresponding to right- or left-handed α-helical and 3₁₀-helical structures (φ ≈ ±60°, ψ ≈ ±30°).[4] By strategically placing Aib residues within a peptide sequence, one can effectively nucleate and propagate a helical conformation, transforming a flexible chain into a rigid, well-defined scaffold.[5]

Caption: Aib's gem-dimethyl group restricts φ/ψ angles to helical regions.

The Reagent of Choice: this compound

While the conformational properties of Aib are desirable, its steric bulk presents a significant challenge for peptide synthesis. The gem-dimethyl groups hinder the approach of the incoming activated carboxyl group to the N-terminal amine, making peptide bond formation notoriously difficult with standard coupling reagents.

The Power of Pentafluorophenyl (Pfp) Esters

To overcome this steric barrier, a highly reactive activating group is required. Pentafluorophenyl (Pfp) esters are exceptionally effective for this purpose.[6][7] The five highly electronegative fluorine atoms on the phenyl ring create a strong electron-withdrawing effect, making the ester's carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack.[6][8] This high reactivity allows the coupling reaction to proceed efficiently even with sterically hindered residues like Aib.[8][9]

Key Advantages of this compound:

-

High Reactivity: Pfp is an excellent leaving group, leading to rapid coupling kinetics that often outperform standard carbodiimide or phosphonium/aminium salt reagents.[6][10]

-

Reduced Side Reactions: The use of a pre-activated ester avoids exposing the growing peptide chain to potentially harmful activating reagents and their byproducts.[7]

-

Stability: this compound is a stable, crystalline solid that can be stored and handled easily, unlike many in situ generated active species.[9]

| Parameter | This compound | Standard Carbodiimide (e.g., DIC/Oxyma) |

| Activation | Pre-activated, stable solid | In situ activation required |

| Reactivity | Very High | High, but can be sluggish with Aib |

| Byproducts | Pentafluorophenol (volatile) | Diisopropylurea (can be difficult to remove) |

| Racemization Risk | Very Low | Low with additives, but possible |

| Suitability for Aib | Excellent | Good, but may require extended times/double coupling[11] |

| Table 1: Comparison of Coupling Strategies for Aib Incorporation. |

Experimental Guide: Synthesis & Validation

This section provides a self-validating protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials & Reagents

-

Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

-

Reagents: Fmoc-protected amino acids, this compound, Acetic Anhydride, N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Monitoring: Reagents for the Kaiser test or Chloranil test.[12][13]

SPPS Workflow for this compound Incorporation

The following cycle is repeated for each amino acid in the sequence.

Caption: The SPPS cycle for incorporating this compound.

Detailed Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

-

Coupling:

-

Dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the solution to the resin. Allow the reaction to proceed for 1-4 hours. Note: The high reactivity of the OPfp ester means no additional base (like DIPEA) is typically required, minimizing potential side reactions.

-

-

Monitoring (Self-Validation):

-

Crucial Insight: The standard Kaiser test is unreliable for Aib as it is an N-alkylated amino acid analog and will not give the characteristic blue color.[12][13]

-

Action: Use the Chloranil Test or Isatin Test to check for the presence of a free secondary amine. A negative result (e.g., colorless beads) indicates complete coupling.[12]

-

-

Decision & Action:

-

If the test is negative, proceed to Step 7.

-

If the test is positive (incomplete coupling), perform a second coupling (recouple) with fresh reagent. If significant unreacted sites remain, cap them with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.[12]

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

-

Final Cleavage: After the final residue is coupled, treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Validation of Helical Conformation

The synthesis of an Aib-containing peptide must be followed by rigorous biophysical characterization to confirm the induction of a helical structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary method for assessing the secondary structure of peptides in solution.[14] Helical structures give rise to a characteristic CD spectrum.

-

α-helix: Strong negative bands (minima) near 222 nm and 208 nm, and a strong positive band (maximum) near 190 nm.[15]

-

3₁₀-helix: Similar to the α-helix but typically with a less intense minimum at 222 nm relative to 208 nm and a blue-shifted positive band.

| Peptide Sequence | Solvent | [θ]₂₂₂ (deg cm² dmol⁻¹) | [θ]₂₀₈ (deg cm² dmol⁻¹) | Conformation |

| Ac-(Ala)₁₀-NH₂ | TFE | ~ -15,000 | ~ -14,000 | Partial Helix |

| Ac-(Aib-Ala)₅-NH₂ | TFE | ~ -28,000 | ~ -25,000 | Strong Helix |

| Ac-(Aib)₁₀-NH₂ | TFE | ~ -25,000 | ~ -30,000 | Strong 3₁₀/α-Helix Mix |

| Table 2: Representative Mean Residue Ellipticity (MRE) data for Aib-containing peptides, demonstrating the helix-inducing effect. Note: Values are illustrative. |

The mean residue ellipticity at 222 nm, [θ]₂₂₂, is often used to quantify helicity.[16][17] A more negative value generally indicates a higher helical content. The analysis can be complex, as the signal intensity depends on helix length.[15][18]

Further Validation

-

NMR Spectroscopy: Analysis of Nuclear Overhauser Effects (NOEs), particularly the presence of sequential dNN(i, i+1) and medium-range dαN(i, i+3) or dαβ(i, i+3) connectivities, provides definitive proof of a helical conformation at the atomic level.

-

X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides an unambiguous, high-resolution structure of the helical conformation in the solid state.[4]

Conclusion

This compound stands out as a superior reagent for the synthesis of conformationally constrained helical peptides. Its high reactivity effectively overcomes the steric hindrance of the Aib residue, while its stability and clean reaction profile simplify the SPPS process. By leveraging the intrinsic conformational preferences of Aib and employing the robust protocols outlined in this guide, researchers can reliably engineer peptides with predefined helical structures. This capability is invaluable for advancing the design of stable, potent, and specific peptide-based therapeutics and novel biomaterials.

References

- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein.

- Prasad, B. V. V., & Balaram, P. (1984). The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed.

- Vellucci, D., et al. (2013). Circular Dichroism Analysis of Cyclic β-Helical Peptides Adsorbed on Planar Fused Quartz.

- Bobyr, E., & Keten, S. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PubMed.

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2026). Dilun Biotechnology.

- Zieleniewski, F., et al. (2020).

- Bobyr, E., & Keten, S. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model.

- Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed.

- Karle, I. L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal.

- Rohl, C. A., & Baldwin, R. L. (1999). Circular dichroism spectra of short, fixed-nucleus alanine helices. PNAS.

- Banerjee, R., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research.

- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-α-Aminobutyric Acid using Fmoc-D-Abu. (2025). BenchChem.

- Bobyr, E., & Keten, S. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. NIH.

- The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (2025). BenchChem.

- Smith, C. A., et al. (2021).

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

- Kaiser Test (Ninhydrin Test). Aapptec Peptides.

- Pentafluorophenol and its deriv

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).

- Solid phase peptide synthesis. Moodle@Units.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- da Silva, V. C., & T. de Souza, R. O. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH. (2025). BenchChem.

- Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. NIH.

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. isw3.naist.jp [isw3.naist.jp]

- 4. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pentafluorophenol and its derivatives [en.highfine.com]

- 11. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-Aib-OPfp: Navigating the Challenges and Harnessing the Benefits of a Sterically Hindered Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of α-Aminoisobutyric Acid in Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to imbue peptides with desirable therapeutic properties. Among these, α-aminoisobutyric acid (Aib), a non-chiral amino acid, stands out for its profound impact on peptide conformation and stability. The presence of a gem-dimethyl group on its α-carbon introduces significant steric hindrance, which conformationally constrains the peptide backbone.[1] This guide focuses on the pentafluorophenyl (Pfp) ester of Fmoc-protected Aib (Fmoc-Aib-OPfp), a key building block for the efficient incorporation of Aib into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

The unique structural feature of Aib residues offers two primary advantages in peptidomimetic and drug design. Firstly, it promotes the formation of stable helical structures, such as α-helices and 3₁₀-helices, by restricting the available Ramachandran angles of the peptide backbone.[1][2] This is crucial for mimicking the bioactive conformations of naturally occurring peptides that often rely on helical motifs for receptor binding. Secondly, the sterically hindered nature of the Aib residue provides enhanced resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[1]

This technical guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed protocol for its application in SPPS, and a discussion of the critical considerations for overcoming the challenges associated with its steric bulk.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The key identifiers and characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 203636-26-4 | [3] |

| Molecular Formula | C₂₅H₁₈F₅NO₄ | |

| Molecular Weight | 491.41 g/mol |

Strategic Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a growing peptide chain requires careful consideration of the steric hindrance posed by the Aib residue. Standard coupling conditions may prove inefficient, leading to incomplete reactions and the generation of deletion sequences. The following protocol outlines a robust methodology for the efficient coupling of this compound, emphasizing the use of potent activating agents.

Experimental Protocol: Coupling of this compound

1. Resin Preparation:

-

Begin with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) and perform the initial deprotection of the Fmoc group from the resin-bound amino acid or peptide chain.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

2. Activation and Coupling of this compound:

-

Due to the significant steric hindrance of the Aib residue, a highly efficient coupling reagent is recommended.[2] In a separate reaction vessel, pre-activate this compound (2-4 equivalents relative to the resin loading) with a uronium/aminium-based coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents).

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (4-8 equivalents), to the activation mixture.

-

Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours. In cases of particularly difficult couplings, extended reaction times or the use of microwave-assisted SPPS can significantly improve efficiency.[4]

3. Monitoring and Capping:

-

After the initial coupling time, perform a ninhydrin test to assess the completeness of the reaction. A positive (blue) result indicates the presence of unreacted primary amines.

-

If the coupling is incomplete, a second coupling step with freshly activated this compound is recommended.

-

If residual unreacted amines persist after a second coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

4. Washing:

-

Following a successful coupling (or capping), thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

5. Continuation of Synthesis:

-

Proceed with the standard Fmoc-SPPS cycle of deprotection and coupling for the subsequent amino acids in the peptide sequence.

Causality Behind Experimental Choices

The choice of a potent coupling reagent like HATU or HBTU is critical for overcoming the kinetic barrier imposed by the steric bulk of the Aib residue.[1] These reagents form highly reactive activated esters that can more effectively acylate the sterically hindered N-terminal amine of the growing peptide chain. The use of an excess of the activated amino acid and coupling reagents helps to drive the reaction to completion. Microwave irradiation can provide the necessary energy to overcome the activation barrier for these challenging coupling reactions.[4]

Visualizing the Chemistry of this compound

Chemical Structure of this compound

Caption: The solid-phase peptide synthesis cycle for incorporating this compound.

Mechanism of HATU-Mediated Coupling

Caption: Simplified mechanism of this compound activation and coupling using HATU.

Conclusion

This compound is an invaluable reagent for the synthesis of peptides with enhanced structural stability and proteolytic resistance. While the steric hindrance of the α,α-disubstituted Aib residue presents a synthetic challenge, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring allows for its efficient incorporation into peptide sequences. The resulting Aib-containing peptides are of significant interest in the development of novel therapeutics with improved pharmacokinetic profiles. This guide provides a foundational understanding and a practical framework for researchers to successfully utilize this compound in their peptide synthesis endeavors.

References

-

LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 203636-26-4. Retrieved from [Link]

-

Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Institutes of Health. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Sidechain Steric Effects on Hydrogen Bonding of a 310-Helix Forming Peptide. Retrieved from [Link]

-

Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Aib-OPfp

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid pentafluorophenyl ester (this compound). As a critical activated building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the sterically hindered α-aminoisobutyric acid (Aib) residue, a thorough understanding of its handling characteristics is paramount for achieving high-purity, high-yield peptide synthesis. This document details the solubility profile of this compound in commonly used solvents, elucidates its stability under various conditions, and provides field-proven experimental protocols for its effective use. The causal relationships behind experimental choices are explained to empower researchers with the knowledge to optimize their synthetic workflows.

Introduction: The Significance of this compound in Modern Peptide Synthesis

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a widely employed strategy to induce conformational constraints and enhance metabolic stability.[1] The gem-dimethyl substitution on the α-carbon of Aib restricts the phi (φ) and psi (ψ) dihedral angles, promoting helical secondary structures and providing resistance to enzymatic degradation.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions orthogonal to acid-labile side-chain protecting groups.[2][3] However, the steric hindrance of the Aib residue can make peptide bond formation challenging. To overcome this, pre-activation of the carboxylic acid is essential. Pentafluorophenyl (PFP) esters, like this compound, are highly effective activating groups.[4] They offer a good balance of reactivity and stability, being less susceptible to spontaneous hydrolysis than other active esters, such as N-hydroxysuccinimide (NHS) esters.[5][6][7] This guide will provide the necessary technical details to effectively utilize this compound in your research.

Solubility Profile of this compound: A Foundation for Successful Coupling

The solubility of this compound in the reaction solvent is a critical factor for efficient coupling. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. The following table summarizes the solubility of this compound in solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | The solvent of choice for most SPPS applications. Use of anhydrous DMF is recommended to minimize hydrolysis.[8][9] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | A good alternative to DMF, particularly for dissolving hydrophobic sequences.[8][9] Ensure the use of dry DMSO. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Often used in combination with DMF to improve resin swelling and reagent solubility. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Highly Soluble | An alternative to DMF with a higher boiling point. Can be beneficial for difficult couplings. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble | Can be used, but solubility may be limited for concentrated solutions. |

Expert Insight: The high solubility of this compound in polar aprotic solvents like DMF and DMSO is attributed to the polarity of the ester and the large, aromatic Fmoc group.[2] For practical purposes, preparing a stock solution of this compound in anhydrous DMF immediately before use is the recommended approach to ensure complete dissolution and minimize premature hydrolysis.[8][9]

Stability of this compound: Preserving Chemical Integrity

While PFP esters are more stable than many other active esters, they are still susceptible to degradation.[5][6][7] Understanding the factors that influence the stability of this compound is crucial for preventing the formation of impurities that can compromise the final peptide product.

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis of the pentafluorophenyl ester, which reverts the compound to the unactivated Fmoc-Aib-OH. This process is accelerated by the presence of water.

Expert Insight: While PFP esters are less prone to hydrolysis than NHS esters, it is not a negligible side reaction.[5][6][7][8][9] The use of anhydrous solvents and proper storage conditions are the most effective preventative measures. Unused solutions of activated this compound should be discarded and not stored for later use.[8][9]

Thermal Stability

This compound is a crystalline solid with a defined melting point and is generally stable at ambient temperatures for short periods. However, prolonged exposure to elevated temperatures can lead to degradation. The Fmoc group itself can be thermally labile under certain conditions.[10]

Table 2: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[9] Short-term: 2-8°C. | Minimizes the rate of hydrolysis and other potential degradation pathways. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[11] |

| Light | Protect from light by storing in an amber vial or in the dark. | The fluorenyl moiety of the Fmoc group can be light-sensitive.[11] |

| Moisture | Store in a desiccated environment.[9] | Crucial for preventing hydrolysis of the PFP ester.[8][9] |

Chemical Compatibility

This compound is incompatible with strong nucleophiles, including primary and secondary amines, which will readily react to form an amide bond. It is also incompatible with strong bases, which can cleave the Fmoc group.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with checkpoints to ensure the success of each step.

Protocol for Assessing the Solubility of this compound

This protocol provides a systematic approach to determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., DMF)

-

Vortex mixer

-

Analytical balance

-

Small vials

Procedure:

-

Weigh out a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 100 mg/mL.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat steps 3 and 4 until complete dissolution is achieved.

-

Calculate the final solubility in mg/mL or molarity.

Diagram 1: Workflow for Solubility Assessment

Caption: A stepwise workflow for determining the solubility of this compound.

Protocol for Coupling this compound in SPPS

This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Anhydrous DMF

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30-60 minutes.

-

In a separate vial, dissolve 3 equivalents of this compound in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

-

After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (yellow beads) signifies completion.

-

If the Kaiser test is positive, a second coupling may be necessary. Repeat steps 2-6.

Diagram 2: SPPS Coupling Workflow for this compound

Caption: A decision-based workflow for the coupling of this compound in SPPS.

Analytical Characterization

To ensure the quality of this compound, both before and after its incorporation into a peptide, several analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and the resulting peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.

-

Mass Spectrometry (MS): MS is used to confirm the identity of this compound by verifying its molecular weight and to sequence the final peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound.

Conclusion: Best Practices for Optimal Results

The successful incorporation of this compound into synthetic peptides hinges on a clear understanding of its solubility and stability. By adhering to the principles and protocols outlined in this guide, researchers can minimize side reactions, improve coupling efficiencies, and ultimately achieve higher purity and yield of their target peptides. The key takeaways are to always use anhydrous solvents, store the reagent under appropriate conditions, and validate the completion of each coupling step. These practices will ensure the chemical integrity of this valuable building block and contribute to the successful outcome of your peptide synthesis endeavors.

References

-

Wikipedia. Pentafluorophenyl esters. [Link]

-

Emp Biotech. Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. [Link]

-

Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic and Biomolecular Chemistry, 23(26), 6373-6385. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

PeptART. OPfp. [Link]

-

ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]

-

National Institutes of Health. Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

- Google Patents. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36).

-

Activotec. Standard Fmoc Protected Amino Acids. [Link]

-

PubMed. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. [Link]

-

PubMed. New methods for analyzing compounds on polymeric supports. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

-

National Institutes of Health. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

Sources

- 1. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 4. peptide.com [peptide.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Expanding the Proteome: A Technical Guide to the Solid-Phase Synthesis of Peptides Containing Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids (npAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) represents a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, enhancing their stability, potency, and target specificity.[1][2][3] This guide provides a comprehensive technical overview of the core principles, strategic considerations, and detailed methodologies required for the successful integration of npAAs into synthetic peptides. We will delve into the nuances of protecting group strategies, specialized coupling protocols for sterically demanding residues, and the analytical techniques essential for the robust characterization of these modified peptides.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides composed solely of naturally occurring amino acids often face limitations as therapeutic agents, including susceptibility to enzymatic degradation and rapid clearance.[2][3][4] The introduction of non-proteinogenic amino acids—amino acids not found in the genetic code—offers a powerful toolkit to overcome these challenges.[2][4] These modifications can range from simple alterations, such as the use of D-amino acids to confer resistance to proteases, to the incorporation of complex residues that introduce novel functionalities like fluorescent tags or bioorthogonal handles for conjugation.[1] The ability to rationally design and synthesize peptides with tailored properties has profound implications for the development of next-generation therapeutics with improved bioavailability and efficacy.[2][3][4]

Core Principles of SPPS for Non-Proteinogenic Amino Acid Incorporation

The foundational workflow of SPPS for incorporating npAAs mirrors the standard iterative cycle for natural amino acids: anchoring the C-terminal residue to a solid support, Nα-amino group deprotection, coupling of the subsequent amino acid, and washing to remove excess reagents.[1] However, the unique structural features of many npAAs necessitate critical adjustments to this standard protocol.

Key Challenges in npAA Incorporation

The successful synthesis of peptides containing npAAs hinges on anticipating and addressing several key challenges:

-